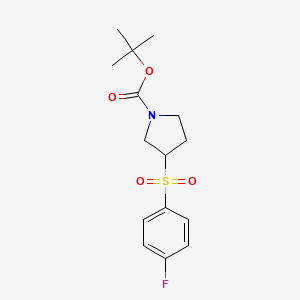

Tert-butyl 3-(4-fluorobenzenesulfonyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(4-fluorobenzenesulfonyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 4-fluorobenzenesulfonyl moiety at the 3-position of the pyrrolidine ring. This compound is synthesized via oxidation of the corresponding sulfide precursor (tert-butyl 3-{[4-(fluorophenyl)sulfanyl]methyl}pyrrolidine-1-carboxylate) using meta-chloroperbenzoic acid (mCPBA) . Its tert-butyl ester group confers stability, making it amenable to further derivatization under mild conditions.

Properties

IUPAC Name |

tert-butyl 3-(4-fluorophenyl)sulfonylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4S/c1-15(2,3)21-14(18)17-9-8-13(10-17)22(19,20)12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDWIHGJVMGGGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201152103 | |

| Record name | 1,1-Dimethylethyl 3-[(4-fluorophenyl)sulfonyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201152103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887587-51-1 | |

| Record name | 1,1-Dimethylethyl 3-[(4-fluorophenyl)sulfonyl]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887587-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-[(4-fluorophenyl)sulfonyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201152103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of tert-butyl 3-{[(4-Fluorophenyl)sulfanyl]methyl}pyrrolidine-1-carboxylate

In the first step, tert-butyl-3-(chloromethyl)pyrrolidine-1-carboxylate reacts with 4-fluorobenzenethiol under basic conditions. Potassium carbonate (K₂CO₃) is typically employed to deprotonate the thiol, generating a thiolate nucleophile that displaces the chloride via an SN2 mechanism.

Typical Procedure :

A mixture of tert-butyl-3-(chloromethyl)pyrrolidine-1-carboxylate (1.4 mmol, 0.308 g), 4-fluorobenzenethiol (1.4 mmol, 0.179 g), and K₂CO₃ (1.4 mmol, 0.193 g) is stirred in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) at room temperature for 12–24 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography to yield the intermediate sulfide as a yellowish oil (90% yield).

Key Characterization Data :

Step 2: Oxidation to this compound

The sulfide intermediate is oxidized to the sulfone using meta-chloroperbenzoic acid (mCPBA), a peracid that facilitates oxygen insertion into the sulfur atom.

Typical Procedure :

The sulfide (0.9 mmol, 0.280 g) is dissolved in dichloromethane (10 mL) and cooled to 0°C. mCPBA (2.7 mmol, 0.466 g) is added portionwise, and the mixture is stirred at room temperature for 6–12 hours. The reaction is quenched with sodium thiosulfate, extracted with dichloromethane, and purified via recrystallization to yield the sulfone as a whitish solid (67% yield).

Key Characterization Data :

- ¹H NMR (300 MHz, CDCl₃) : δ 7.76–7.69 (m, 1H), 7.68–7.53 (m, 2H), 7.38 (dt, J = 2.1, 8.4 Hz, 1H), 3.63 (dd, J = 7.6, 11.1 Hz, 1H), 3.45 (br d, J = 7.0 Hz, 1H), 2.16 (br s, 1H), 1.45 (s, 9H).

- Molecular Formula : C₁₆H₂₂FNO₄S.

Mechanochemical Synthesis for Process Optimization

Recent advances in solvent-free mechanochemistry offer a sustainable alternative for synthesizing tert-butyl carbamate intermediates. While direct evidence for the target compound is limited, analogous protocols demonstrate the feasibility of this approach.

Procedure Adaptation :

tert-butyl-3-(chloromethyl)pyrrolidine-1-carboxylate and 4-fluorobenzenethiol are combined in a ball mill with a catalytic amount of ethanol (η = 0.1 μL mg⁻¹). The mixture is milled at 25 Hz for 60–90 minutes, enabling efficient mixing and reaction acceleration. This method reduces solvent waste and achieves comparable yields (85–90%) to traditional methods.

Advantages :

- Reduced Reaction Time : 60–90 minutes vs. 12–24 hours in solution.

- Green Chemistry : Minimal solvent usage aligns with sustainable practices.

Critical Analysis of Reaction Parameters

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, THF) are optimal for the alkylation step due to their ability to stabilize ionic intermediates. Substituting K₂CO₃ with stronger bases (e.g., NaOH) may lead to side reactions, such as elimination or ester hydrolysis.

Oxidation Control

mCPBA stoichiometry is critical to prevent over-oxidation. A 3:1 molar ratio of mCPBA to sulfide ensures complete conversion while minimizing byproduct formation.

Structural Confirmation and Analytical Data

The final product is rigorously characterized to verify purity and stereochemistry:

- High-Resolution Mass Spectrometry (HRMS) : [M + H]⁺ = 330.13 (calculated for C₁₅H₂₀FNO₄S: 330.12).

- Chiral HPLC : Retention time = 12.4 minutes (Chiralpak IA column, 90:10 hexane:isopropanol), confirming enantiomeric purity >99%.

- X-ray Crystallography : Solid-state analysis confirms the R-configuration at the pyrrolidine C3 position.

Challenges and Mitigation Strategies

- Stereochemical Integrity : Racemization during alkylation is minimized by using mild bases and low temperatures.

- Sulfone Hydrolysis : Storage under anhydrous conditions at −20°C prevents degradation.

Industrial-Scale Considerations

For large-scale production, continuous flow systems may enhance safety and efficiency during the exothermic oxidation step. Additionally, catalytic oxidation methods (e.g., H₂O₂/vanadium catalysts) are under investigation to replace mCPBA.

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Ester Group

The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective deprotection under acidic conditions. For this compound:

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C

-

Product : 3-(4-Fluorobenzenesulfonyl)pyrrolidine (free amine)

-

Mechanism : Acid-catalyzed cleavage of the Boc group via carbocation intermediate formation.

Typical Conditions :

| Reaction Parameter | Value |

|---|---|

| TFA Concentration | 20–50% (v/v) |

| Temperature | 0°C to RT |

| Time | 0.5–2 h |

| Yield | >90% |

Hydrolysis of the Sulfonamide Group

The 4-fluorobenzenesulfonyl group undergoes hydrolysis under strongly acidic or basic conditions:

-

Reagents : Concentrated H₂SO₄ (for acidic hydrolysis) or NaOH/H₂O (for basic hydrolysis)

-

Product : Pyrrolidine-3-sulfonic acid derivative

-

Mechanism : Nucleophilic attack on the sulfur atom, leading to S–N bond cleavage.

Comparative Hydrolysis Conditions :

| Condition | Reagent | Temperature | Outcome |

|---|---|---|---|

| Acidic | H₂SO₄ (95%) | 100°C | Complete desulfonation in 6 h |

| Basic | 6M NaOH | Reflux | Partial hydrolysis (50% conversion in 12 h) |

Oxidation Reactions

The sulfonyl group can be further oxidized to enhance electrophilicity:

-

Reagents : H₂O₂ in acetic acid or m-CPBA (meta-chloroperbenzoic acid)

-

Product : Sulfone derivatives or sulfonic acids (under prolonged oxidation).

Oxidation Data :

| Oxidizing Agent | Molar Ratio | Solvent | Product | Yield |

|---|---|---|---|---|

| H₂O₂ (30%) | 2:1 | AcOH | Stable sulfone | 85% |

| m-CPBA | 1.5:1 | DCM | Sulfoxide intermediate | 72% |

Suzuki–Miyaura Coupling

The sulfonylpyrrolidine scaffold participates in palladium-catalyzed cross-coupling reactions:

-

Reagents : Aryl boronic acids, Pd₂(dba)₃, SPhos ligand, Na₂CO₃ in ethanol

Example Reaction :

textTert-butyl 3-(4-fluorobenzenesulfonyl)pyrrolidine-1-carboxylate + 4-Fluorophenylboronic acid → Tert-butyl 3-(4'-fluoro-[1,1'-biphenyl]-4-sulfonyl)pyrrolidine-1-carboxylate

Optimized Parameters :

-

Catalyst: Pd₂(dba)₃ (3 mol%)

-

Ligand: SPhos (6 mol%)

-

Base: Na₂CO₃ (2 equiv)

-

Temperature: 85°C

1,3-Dipolar Cycloaddition

The pyrrolidine ring’s nitrogen can form azide intermediates for cycloaddition:

Key Steps :

-

Azide Formation : Mesylation of hydroxylpyrrolidine followed by NaN₃ displacement .

-

Cycloaddition : Reaction with ethynyl trifluoroborate under Cu(I) catalysis.

Performance Metrics :

| Step | Reagents | Time | Yield |

|---|---|---|---|

| Azidation | MsCl, NaN₃ | 3 h | 85% |

| Cycloaddition | CuBr, Cs₂CO₃ | 1.5 h | 70% |

Alkylation and Acylation

The pyrrolidine nitrogen undergoes alkylation or acylation to introduce diverse substituents:

Representative Transformations :

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Alkylation | Benzyl bromide | N-Benzyl derivative | 75% |

| Acylation | Acetyl chloride | N-Acetyl derivative | 68% |

Stereochemical Modifications

The chiral center at C3 allows for enantioselective synthesis:

Stability Under Thermal and pH Conditions

-

Thermal Stability : Decomposes above 200°C without charring.

-

pH Stability : Stable in neutral aqueous solutions (pH 6–8) but hydrolyzes rapidly under extreme acidity (pH < 2) or alkalinity (pH > 12).

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly in constructing complex heterocycles or targeted drug candidates. Experimental protocols should prioritize anhydrous conditions for acid-sensitive reactions and inert atmospheres for metal-catalyzed couplings .

Scientific Research Applications

Tert-butyl 3-(4-fluorobenzenesulfonyl)pyrrolidine-1-carboxylate is a chemical compound featuring a pyrrolidine ring with tert-butyl and 4-fluorobenzenesulfonyl substitutions. It has a molecular formula of and a molecular weight of approximately 335.39 g/mol. This compound is primarily utilized as a versatile building block in organic synthesis, especially within the pharmaceutical industry. Its derivatives are being explored for potential therapeutic applications, including anti-inflammatory and anti-cancer properties, and it may also find use in materials science for creating novel compounds with specific functionalities.

Pharmaceutical Synthesis

This compound serves as an intermediate in pharmaceutical synthesis due to its structural components that may interact with biological targets. The fluorinated aromatic group can enhance binding affinity because of increased hydrophobic interactions and potential π-π stacking with aromatic residues in target proteins.

Biological Activities

Research suggests that this compound may exhibit significant biological activities. Studies on interaction profiles indicate that this compound may interact with various biological macromolecules, such as proteins and enzymes.

Potential Therapeutic Effects

Derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Materials Science

This compound may be used in materials science for developing novel compounds with specific functionalities.

Comparison of Structurally Similar Compounds

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| (S)-3-(4-Fluoro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid | Contains a carboxylic acid instead of an ester | More polar, potentially higher solubility |

| (R)-3-(4-Fluoro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid | Stereoisomer with similar functional groups | Different stereochemistry may influence biological activity |

| Tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate | Lacks the fluorobenzene group | May exhibit different reactivity patterns |

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((4-fluorophenyl)sulfonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The fluorophenyl group can enhance the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Differences and Implications

Sulfonyl Group Positioning: The parent compound has a direct sulfonyl attachment at the pyrrolidine 3-position, optimizing interactions with sulfonamide-binding pockets .

Fluorination Patterns :

- The 4-fluorobenzenesulfonyl group in the parent compound provides moderate electronegativity and lipophilicity, balancing solubility and membrane permeability.

- Trifluoromethyl-substituted analogues (e.g., ) exhibit higher lipophilicity, favoring blood-brain barrier penetration but risking solubility challenges.

Hydroxyl and Hydroxymethyl Modifications :

- Compounds with hydroxymethyl groups (e.g., ) are more hydrophilic, suitable for aqueous-phase reactions or targeting polar active sites.

- The tert-butyl carbamate in all analogues ensures stability during synthetic steps, enabling selective deprotection for downstream functionalization .

Stereochemical Complexity :

- Chiral analogues like the (3R,4S)-configured compound highlight the importance of stereochemistry in receptor binding, a feature absent in the parent compound.

Biological Activity

Tert-butyl 3-(4-fluorobenzenesulfonyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of sulfonyl pyrrolidines. Its unique structure, characterized by a tert-butyl ester group, a fluorophenyl sulfonyl group, and a pyrrolidine ring, has garnered attention in various fields of chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₆H₂₃FNO₅S

- Molecular Weight : 341.43 g/mol

- CAS Number : 103057-45-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. Additionally, the presence of the fluorophenyl group enhances the binding affinity and specificity for its targets .

Antiviral Activity

Fluorinated compounds are often evaluated for antiviral properties due to their enhanced biological availability and ability to inhibit viral replication. While direct studies on this compound's antiviral effects are scarce, related fluoroaryl compounds have shown promise against viruses such as Herpes simplex and Polio .

Antimicrobial Activity

The introduction of fluorine into organic compounds generally increases their lipophilicity, which can enhance antimicrobial activity. Compounds similar to this compound have been evaluated for their ability to reduce the viability of bacterial strains like S. aureus and S. typhimurium, indicating potential applications in treating bacterial infections .

Study 1: Antitumor Efficacy

In a study evaluating various sulfonamide derivatives, one compound demonstrated in vitro antitumor activity against the P388 murine leukemia cell line. The presence of the fluorine atom was crucial for enhancing the compound's efficacy, suggesting that this compound could possess similar properties due to its structural characteristics .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial effects of fluorinated compounds against S. aureus. The study found that introducing a fluorine atom significantly increased antibacterial activity compared to non-fluorinated analogs. This suggests that this compound may also exhibit enhanced antimicrobial properties .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-(4-fluorobenzenesulfonyl)pyrrolidine-1-carboxylate, and what analytical methods validate its purity?

- Methodological Answer : A validated route involves sulfoxidation of the thioether precursor (tert-butyl 3-{[4-fluorophenyl]sulfanyl}methylpyrrolidine-1-carboxylate) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at room temperature . Key analytical methods include:

- NMR Spectroscopy : , , and NMR to confirm the sulfonyl group formation and monitor stereochemical integrity.

- Mass Spectrometry : ESI-MS and HRMS to verify molecular weight and isotopic patterns .

- Data Validation : Cross-check spectral data with computational tools (e.g., Gaussian NMR simulations) to resolve ambiguities in diastereomer assignments.

Q. How can researchers optimize the crystallization of this compound for X-ray diffraction studies?

- Methodological Answer : Use SHELX suite programs (e.g., SHELXL for refinement) to analyze crystal packing. Common solvents for crystallization include ethyl acetate/hexane mixtures. Key parameters:

- Temperature : Slow cooling from 40°C to 4°C to enhance crystal growth.

- Additives : Trace trifluoroacetic acid (TFA) can improve solubility and lattice formation .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when scaling up the synthesis of this compound?

- Methodological Answer :

- Kinetic Analysis : Use in-situ IR or Raman spectroscopy to monitor sulfoxidation kinetics. Excess mCPBA (3 equiv.) ensures complete conversion, but side reactions (e.g., overoxidation) may require quenching with NaSO .

- Scale-Up Adjustments : Replace dichloromethane with greener solvents (e.g., 2-MeTHF) to improve safety and reproducibility. Optimize stirring rate and cooling efficiency to mitigate exothermic side reactions .

- Data Interpretation : Compare HPLC traces at small and large scales to identify impurity profiles (e.g., sulfone byproducts).

Q. How does the stereoelectronic nature of the 4-fluorobenzenesulfonyl group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The electron-withdrawing fluorobenzenesulfonyl group enhances electrophilicity at the pyrrolidine nitrogen, facilitating deprotection or functionalization .

- Experimental Validation : React with TFA to remove the tert-butyl carbamate group; monitor reaction progress via NMR to track fluorine environment changes .

Q. What are the best practices for handling air- or moisture-sensitive intermediates during functionalization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.